molecular formula C9H14O B14331068 Nona-2,8-dienal CAS No. 102877-15-6

Nona-2,8-dienal

Cat. No.: B14331068
CAS No.: 102877-15-6
M. Wt: 138.21 g/mol
InChI Key: ZWSQVNVYDZKIEV-UHFFFAOYSA-N
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Description

Nona-2,8-dienal is a biogenic acyclic aldehyde with the chemical formula C₉H₁₄O. It is known for its distinctive odor and is found in various natural sources, including certain plants and essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions: Nona-2,8-dienal can be synthesized through several methods, including the aldol condensation of smaller aldehydes or ketones. One common synthetic route involves the reaction of hexanal with acrolein under basic conditions to form the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of nonadiene. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions: Nona-2,8-dienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonanoic acid.

    Reduction: Reduction of this compound yields nonadienol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: Nonadienol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which nona-2,8-dienal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its unsaturated nature allows it to undergo addition reactions with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

    2,4-Nonadienal: Another unsaturated aldehyde with similar chemical properties.

    Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bonds.

    2,6-Nonadienal: An isomer with double bonds at different positions.

Uniqueness: Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. This makes it particularly valuable in applications where these characteristics are desired .

Properties

CAS No.

102877-15-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-2,8-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2

InChI Key

ZWSQVNVYDZKIEV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC=CC=O

Origin of Product

United States

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